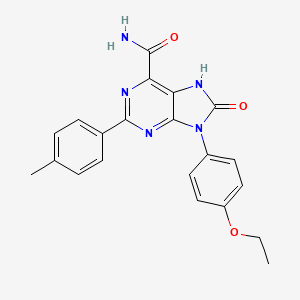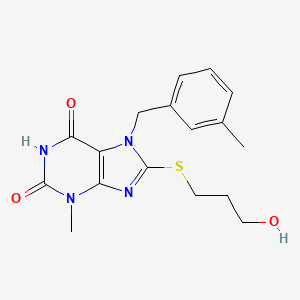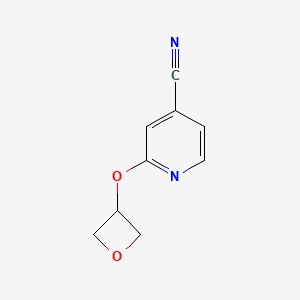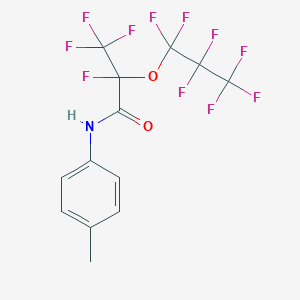
9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative, which is a class of heterocyclic aromatic organic compounds. Purines are widely studied due to their role as components of DNA and RNA, where they function as the building blocks of genetic information. The specific structure of this compound suggests it may have unique interactions due to the substitution patterns on the purine ring.
Synthesis Analysis
The synthesis of purine derivatives often involves the reaction of substituted purine rings with various nucleophilic reagents. For instance, the reaction of 9-phenyl-9H-purine-6-carbonitrile with nucleophilic reagents can lead to a range of products including amidoximes, amidrazones, amidines, ketones, and amides, depending on the reagent used . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of purine derivatives can be complex, with various substituents affecting the overall shape and reactivity of the molecule. For example, in the compound 6-Amino-9-(carboxymethyl)-2-methoxypurine methyl ester, the side chain at N9 emerges almost orthogonally to avoid steric hindrance with the heterocycle, and the amino group at N6 is involved in intermolecular hydrogen bonding . These structural features are important as they can influence the biological activity and interaction with other molecules.
Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions. The provided data indicates that reactions can occur across the C-N triple bond of the cyano group in purine compounds, leading to a diverse set of products . The specific reactions that this compound might undergo are not detailed, but it can be inferred that its reactivity would be influenced by the substituents on the purine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. For example, the presence of an amino group can facilitate hydrogen bonding, which can affect solubility and melting point . The specific physical and chemical properties of this compound would depend on its precise structure, including the nature of its substituents and the overall conformation of the molecule.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The synthesis and chemical behavior of purines, including compounds similar to the one you've inquired about, have been extensively studied. These studies provide insights into the methods for synthesizing purines and their derivatives, which are crucial for further applications in drug development and biological studies.
- Purines and related ring systems have been explored for their synthesis routes, including the formation of 8-arylaminotheophyllines and 9-aryltheophyllines from related uracils, indicating the versatility of purine compounds in synthetic chemistry (Shaw, 1975).
- Studies on the facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion demonstrate the chemical flexibility of purine derivatives, leading to a variety of structural motifs that can be tailored for specific biological activities (Al‐Azmi et al., 2001).
Antiviral Applications
Research into antiviral applications of purine derivatives has shown promising results, indicating that modifications to the purine structure can lead to compounds with potent antiviral properties.
- The development of antiviral agents based on purine derivatives, such as 9-[2-(phosphonomethoxy)alkoxy]purines, underscores the potential of purine-based compounds in the treatment of viral infections, highlighting their role in antiviral chemotherapy (Duckworth et al., 1991).
Propriétés
IUPAC Name |
9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-3-29-15-10-8-14(9-11-15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZYEYAOBNHIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2527124.png)

![methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2527133.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)
![8-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527135.png)


![4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2527139.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2527141.png)
![3-[2-(2,5-Dimethoxyphenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2527143.png)
